REACTION_CXSMILES
|
[Li+].[BH4-].C([O:5][C:6](=O)[CH2:7][C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH:18]=[N:17][N:16]=[N:15]2)=[CH:12][CH:13]=1)C.O>C1COCC1>[N:14]1([C:11]2[N:10]=[CH:9][C:8]([CH2:7][CH2:6][OH:5])=[CH:13][CH:12]=2)[CH:18]=[N:17][N:16]=[N:15]1 |f:0.1|
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=NC(=CC1)N1N=NN=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with dichloromethane (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the product
|
Type
|
WASH
|
Details
|
after flash chromatography (eluted with 10-50% ethyl acetate in hexanes) as a colorless oil
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
N1(N=NN=C1)C1=CC=C(C=N1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |